Cas no 1421373-65-0 (Osimertinib)
Osimertinib is een gerichte tyrosinekinaseremmer van de derde generatie, specifiek ontworpen voor de behandeling van niet-kleincellig longcarcinoom (NSCLC) met EGFR-mutaties, inclusief de T790M-resistentiemutatie. Het werkt door selectief de EGFR-mutanten te remmen, waardoor tumorprogressie wordt vertraagd. Een belangrijk voordeel van osimertinib is de bloed-hersenbarrière-penetratie, wat effectiviteit biedt bij centrale zenuwstelselmetastasen. Het vertoont ook een gunstig veiligheidsprofiel in vergelijking met eerdere EGFR-remmers, met minder bijwerkingen zoals huidtoxiciteit. Klinische studies tonen verbeterde progressievrije overleving aan, waardoor het een eerstelijnsoptie is voor patiënten met gevorderde EGFR-gemuteerde NSCLC.

Osimertinib structure
Productnaam:Osimertinib
CAS-nummer:1421373-65-0
MF:C28H33N7O2
MW:499.607325315475
MDL:MFCD27988062
CID:1066843
PubChem ID:71496458
Osimertinib Chemische en fysische eigenschappen
Naam en identificatie
-
- AZD9291
- AZD-9291
- AZD--9291
- n-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1h-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-2-propenamide
- N(2{[2(diMethylaMino)ethyl](Methyl)aMino}4Methoxy5{[4(1Methyl1Hindol3yl)pyriMidin2yl]aMino}phenyl)prop2enaMide
- N-(2-{[2-(Dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- N-?[2-?[[2-?(dimethylamino)?ethyl]?methylamino]?-?4-?methoxy-?5-?[[4-?(1-?methyl-?1H-?indol-?3-?yl)?
- Osimertinib
- Osimertinib(AZD9291)
- Mereletinib
- AZD 9291
- Tagrisso
- 3C06JJ0Z2O
- N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
- N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
- AK170511
- N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide
- N-(2-{[2-(Dimethylami
- Mereletinib [INN]
- Q21506464
- OSIMERTINIB [MI]
- 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-; N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide; AZD 9291; Osimertinib; Tagrisso
- HMS3653E10
- OSIMERTINIB [WHO-DD]
- AZD-9291 , Mereletinib
- N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)acrylamide
- NCGC00378622-10
- EN300-7382438
- mereletinib (obsolete INN)
- C28H33N7O2
- NCGC00378622-03
- A854509
- UNII-3C06JJ0Z2O
- CS-2018
- N(2{[2(diMethylaMino)ethyl](Methyl)aMino}4Methoxy5{[4(1Methyl1Hindol3yl)pyriMidin2yl]aMino}phenyl)prop2enaMide;Osimertinib
- AZD-9291 FREE BASE
- NSC-800812
- OSIMERTINIB [INN]
- SB22952
- Osimertinib [USAN]
- HY-15772
- AC-29019
- Osimertinib (AZD9291)
- Osimertinib; AZD-9291
- AS-16943
- N-(2-{2-Dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- CHEBI:90943
- GTPL7719
- 2-Propenamide, N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-
- DTXSID501025961
- NS00073136
- N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- CCG-264683
- MereletinibAZD-9291,Osimertinib
- NCGC00378622-04
- MFCD27988062
- SCHEMBL14660911
- NSC781254
- L01XE35
- 1421373-65-0
- CHEMBL3353410
- NSC800812
- AZD-9291(Osimertinib)?
- NSC779217
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)prop-2-enamide
- Osimertinib; AZD 9291
- BCP08626
- AKOS025290756
- NSC-781254
- BDBM50029668
- DB09330
- 4714B
- AZD 9291(Osimertinib)
- HMS3672M05
- DUYJMQONPNNFPI-UHFFFAOYSA-N
- s7297
- SW219863-1
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-ylamino)phenyl)acrylamide
- EX-A314
- NSC-779217
- AMY9161
- osimertinibum
- BRD-K42805893-001-04-9
-
- MDL: MFCD27988062
- Inchi: 1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
- InChI-sleutel: DUYJMQONPNNFPI-UHFFFAOYSA-N
- LACHT: O(C([H])([H])[H])C1=C(C([H])=C(C(=C1[H])N(C([H])([H])[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])=C([H])[H])=O)N([H])C1=NC([H])=C([H])C(C2=C([H])N(C([H])([H])[H])C3=C([H])C([H])=C([H])C([H])=C32)=N1
Berekende eigenschappen
- Exacte massa: 499.269573g/mol
- Oppervlakte lading: 0
- XLogP3: 3.7
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Aantal draaibare bindingen: 10
- Monoisotopische massa: 499.269573g/mol
- Monoisotopische massa: 499.269573g/mol
- Topologisch pooloppervlak: 87.6Ų
- Zware atoomtelling: 37
- Complexiteit: 752
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
Experimentele eigenschappen
- Kleur/vorm: No data available
- Dichtheid: 1.2±0.1 g/cm3
- Smeltpunt: No data available
- Kookpunt: No data available
- Vlampunt: No data available
- PSA: 87.55000
- LogboekP: 4.65580
Osimertinib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Osimertinib Douanegegevens
- HS-CODE:29339900
Osimertinib Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-16943-1MG |
AZD9291 |
1421373-65-0 | >95% | 1mg |
£36.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O72540-10mg |
Osimertinib |
1421373-65-0 | 10mg |
¥676.0 | 2021-09-04 | ||
MedChemExpress | HY-15772-200mg |
Osimertinib |
1421373-65-0 | 99.96% | 200mg |
¥2800 | 2024-04-20 | |
Axon Medchem | 2342-50 mg |
AZD9291 |
1421373-65-0 | 99% | 50mg |
€285.00 | 2023-07-10 | |
Ambeed | A157172-1mg |
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide |
1421373-65-0 | 98% | 1mg |
$5.0 | 2025-02-22 | |
eNovation Chemicals LLC | Y1125653-1g |
Osimertinib |
1421373-65-0 | 95% | 1g |
$500 | 2024-07-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2490-25mg |
Osimertinib |
1421373-65-0 | 100% | 25mg |
¥ 1150 | 2023-09-07 | |
ChemScence | CS-2018-10mg |
Osimertinib |
1421373-65-0 | 99.90% | 10mg |
$70.0 | 2022-04-27 | |
BAI LING WEI Technology Co., Ltd. | 1761088-25MG |
Osimertinib, 98%, a potent and selective mutated forms EGFR inhibitor |
1421373-65-0 | 98% | 25MG |
¥ 1475 | 2022-04-26 | |
DC Chemicals | DC7006-100 mg |
Mereletinib(AZD-9291,Osimertinib) |
1421373-65-0 | >98% | 100mg |
$150.0 | 2022-02-28 |
Osimertinib Gerelateerde literatuur
-
Nan Wang,Qilin Zhao,Yutang Huang,Chunjie Wen,Yaji Li,Meihua Bao,Lanxiang Wu Mol. Omics 2023 19 238
-
Shaomin Zhang,Wei Jin,Yongjian Yang Anal. Methods 2019 11 2211
-
Jiajing Zhu,Yanling Tian,Zuobin Wang,Ying Wang,Wenxiao Zhang,Kaige Qu,Zhankun Weng,Xianping Liu Anal. Methods 2021 13 3136
-
Daoxing Chen,Liting Zhang,Yanan Liu,Jiali Song,Jingwen Guo,Longxin Wang,Qinqin Xia,Xiaohui Zheng,Yuepiao Cai,Chenglv Hong New J. Chem. 2021 45 4756
-
Qiyue Luan,Jeffrey H. Becker,Celine Macaraniag,Malek G. Massad,Jian Zhou,Takeshi Shimamura,Ian Papautsky Lab Chip 2022 22 2364
1421373-65-0 (Osimertinib) Gerelateerde producten
- 152459-94-4(Benzamide,N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-)
- 192189-26-7(6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one,11-ethyl-5,11-dihydro-2-(5-methoxy-1H-indol-3-yl)-5-methyl-)
- 1421373-66-1(Osimertinib mesylate)
- 726169-73-9(Mocetinostat)
- 404844-02-6(N-Desmethyl Imatinib)
- 188633-51-4(4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-)
- 655247-79-3(Benzamide,4-[[4-(4-aminobutyl)-1-piperazinyl]methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-)
- 88067-77-0(4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl-)
- 188633-57-0(4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-)
- 943830-82-8(3-Bromo-2,6-dichloroaniline)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1421373-65-0)Osimertinib

Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):544.0
atkchemica
(CAS:1421373-65-0)Osimertinib

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek